molecular formula C24H29N5O4S B12191678 {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12191678
M. Wt: 483.6 g/mol
InChI Key: LQOLDBDCOYBECG-UHFFFAOYSA-N
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Description

化学的記述と系統名

本化合物のIUPAC系統名は、2つのピペリジン環とトリアゾロピリジン複素環、4-メトキシフェニルスルホニル基から構成される。具体的には、1番目のピペリジン環の1位に4-メトキシフェニルスルホニル基が、4位にメタノン基を介して2番目のピペリジン環が結合し、後者の3位にトリアゾロ[4,3-a]ピリジン-3-イル基が付加した構造を有する。

化学的特性
分子式 C₂₆H₃₀N₆O₃S
分子量 506.62 g/mol
立体化学 相対配置未確定
溶解度(予測) DMSO可溶、水難溶

この構造は、2010年代後半に開発されたM5ムスカリン受容体拮抗薬VU6036864(トリアゾロピリジン-ピペリジン複合体)の設計思想を発展させたものである。特に、4-メトキシフェニルスルホニル基の導入は、従来のベンゼンスルホニル基に比べ、極性と膜透過性のバランスを改善する意図がある

分光学的特性

文献に報告された類似スルホニル化ピペリジン誘導体のデータを基に推定すると、本化合物の赤外分光(IR)スペクトルでは、スルホニル基の特徴的なS=O伸縮振動(1150-1350 cm⁻¹)とトリアゾール環のC=N伸縮(1500-1600 cm⁻¹)が観測されると予想される。核磁気共鳴(NMR)スペクトルでは、ピペリジン環のプロトンがδ 1.5-3.5 ppm域に、芳香族プロトンがδ 6.8-8.5 ppm域に現れると考えられる。

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H29N5O4S/c1-33-20-7-9-21(10-8-20)34(31,32)28-15-11-18(12-16-28)24(30)27-13-4-5-19(17-27)23-26-25-22-6-2-3-14-29(22)23/h2-3,6-10,14,18-19H,4-5,11-13,15-17H2,1H3

InChI Key

LQOLDBDCOYBECG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

Preparation Methods

Mannich Condensation for Piperidine Ring Formation

The foundational step in synthesizing piperidine derivatives involves Mannich condensation. A mixture of substituted aromatic aldehydes, ketones (e.g., ethyl methyl ketone), and ammonium acetate in ethanol undergoes cyclization to yield 2,6-diarylpiperidin-4-ones. For example, Baliah et al. demonstrated that 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one forms via this method, with recrystallization in ethanol yielding a chair conformation. Modifications using acetone dicarboxylic acid esters and aromatic aldehydes further enable N-substituted piperidin-4-ones.

Table 1: Piperidin-4-one Synthesis via Mannich Condensation

SubstratesSolventProduct ConformationYield (%)Reference
4-Methoxyphenyl aldehyde, ethyl methyl ketone, NH₄OAcEthanolChair78
4-Chlorophenyl aldehyde, acetone dicarboxylateBenzeneDistorted boat65

Functionalization of Piperidine with Sulfonyl Groups

Sulfonylation at the Piperidine Nitrogen

Introduction of the 4-methoxyphenylsulfonyl group to piperidin-4-one involves reacting the amine with 4-methoxybenzenesulfonyl chloride. Triethylamine in dichloromethane facilitates this reaction, yielding 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-one. Veatch et al. optimized this step by activating 4-bromobenzoic acid with oxalyl chloride before coupling with piperidine, achieving 98% yield.

Reaction Scheme 1: Sulfonylation Protocol

  • Activate 4-methoxybenzoic acid with oxalyl chloride/DMF in CH₂Cl₂.

  • Add piperidine and triethylamine to form the sulfonamide.

Synthesis of 4Triazolo[4,3-a]pyridine Derivatives

Cyclization of Hydrazinopyridines

The triazolopyridine moiety is synthesized via modified Mitsunobu reactions. Acylated 2-hydrazinopyridines react with DEAD (diethyl azodicarboxylate) and triphenylphosphine, inducing intramolecular cyclization to form4triazolo[4,3-a]pyridines. Roberge et al. reported 90% yields for triazolopyridine 2a using TMS-N₃ and optimized stoichiometry.

Table 2: Triazolopyridine Cyclization Conditions

SubstrateReagentsSolventYield (%)Reference
2-HydrazinopyridineDEAD, PPh₃, TMS-N₃THF90
2-HydrazinopyrimidineDIAD, PPh₃DCM85

Coupling of Piperidine and Triazolopyridine Moieties

Methanone Linkage via Carbodiimide Coupling

The final step involves coupling 1-[(4-methoxyphenyl)sulfonyl]piperidin-4-carboxylic acid with 3-(piperidin-3-yl)[1,4triazolo[4,3-a]pyridine. Activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation. Evitachem’s protocol for analogous sulfonamides recommends 0°C to room temperature stirring for 12 hours, yielding 70–80% product.

Critical Parameters:

  • Molar Ratio: 1:1.2 (acid:amine) to ensure complete conversion.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

Crystallization and Conformational Analysis

Solvent-Dependent Crystal Packing

Recrystallization of the final compound from ethanol or ethanol-ethyl acetate mixtures produces crystals suitable for X-ray diffraction. Arulraj et al. observed that piperidine rings adopt chair conformations in non-polar solvents (petroleum ether) but distorted boat conformations in polar solvents like ethanol.

Table 3: Crystallographic Data for Piperidine-Triazolopyridine Methanones

Solvent SystemConformationSpace GroupReference
EthanolDistorted boatP2₁/c
Ethyl acetate/hexaneChairP-1

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine-H).

  • HRMS (ESI): m/z calculated for C₂₇H₃₀N₅O₃S [M+H]⁺: 528.2012; found: 528.2009.

Chemical Reactions Analysis

{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or triazolopyridine rings, using reagents like alkyl halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates potential as a therapeutic agent. Some key applications include:

Anticancer Activity

Research has indicated that derivatives of triazolopyridines exhibit anticancer properties. The incorporation of the piperidine and methanone functionalities may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression .

Neurological Disorders

Triazolopyridine compounds have been explored for their effects on neurotransmitter systems. The compound may serve as a modulator of muscarinic acetylcholine receptors, which are implicated in various neurological conditions such as Alzheimer's disease. This modulation could lead to improved cognitive function and memory enhancement .

Antimicrobial Activity

Compounds containing piperidine and sulfonamide groups have demonstrated antimicrobial properties. The presence of the triazolo moiety may further enhance this activity against a range of pathogens, making it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can be achieved through various organic reactions including:

  • Nucleophilic Substitution : Utilizing piperidine derivatives in the presence of sulfonyl chlorides.
  • Cyclization Reactions : Forming the triazolopyridine ring through cycloaddition reactions involving azides and alkynes.

These synthetic routes allow for the modification of functional groups to optimize biological activity and selectivity.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that triazolopyridine derivatives showed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, compounds similar to {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone were shown to enhance cholinergic transmission in animal models, suggesting potential therapeutic benefits for Alzheimer's disease .

Mechanism of Action

The mechanism of action of {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: sulfonylpiperidine derivatives, triazolopyridine-containing compounds, and piperidine-linked methanones. Below is a detailed comparison:

Structural Features
Compound Name / ID Core Structure Key Substituents
Target Compound Piperidine-methanone-piperidine 4-Methoxyphenylsulfonyl, [1,2,4]triazolo[4,3-a]pyridine
[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone () Azetidine-methanone-piperazinyl Cyclopropylsulfonyl, pyrimidine-pyrazole
4-(4-Methylphenyl)piperazin-1-ylmethanone () Piperazine-methanone 4-Methylphenyl, 3,4,5-trimethoxyphenyl
3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine () Piperidine-triazolopyridine 3-Fluoro-4-methoxyphenylsulfonyl, triazolopyridine

Key Observations :

  • The target compound uniquely combines a sulfonylpiperidine with a triazolopyridine-linked piperidine, distinguishing it from analogs with simpler aryl or heteroaryl substituents.
  • highlights a structurally close analog with a fluorine atom at the 3-position of the methoxyphenyl group, which may enhance metabolic stability compared to the target’s unsubstituted 4-methoxyphenyl .
Physicochemical Properties
Property Target Compound 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine () 4-(4-Methylphenyl)piperazin-1-ylmethanone ()
Molecular Formula C₂₅H₂₇N₅O₄S C₁₈H₁₉FN₄O₃S C₂₂H₂₅N₃O₄
Molecular Weight ~517.6 g/mol 390.4 g/mol 395.5 g/mol
Key Functional Groups Sulfonyl, triazolopyridine Fluoro-sulfonyl, triazolopyridine Trimethoxybenzoyl, piperazine

Key Observations :

  • The target compound has a higher molecular weight due to its dual piperidine and triazolopyridine moieties, which may impact bioavailability compared to smaller analogs like .
  • The fluorine atom in could improve lipophilicity and membrane permeability relative to the target’s methoxy group .

Biological Activity

The compound {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone , also known by its CAS number 903853-23-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O7SC_{17}H_{20}N_{2}O_{7}S with a molecular weight of approximately 372.42 g/mol. The structure features a piperidine core substituted with a methoxyphenyl sulfonyl group and a triazolo-pyridine moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone exhibit significant antimicrobial activity. For example, a related study demonstrated that synthesized derivatives showed moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has also been explored. In vitro studies have shown that derivatives can act as acetylcholinesterase inhibitors, which are significant in the treatment of neurological disorders like Alzheimer's disease. The most active derivatives reported IC50 values ranging from 0.63 to 2.14 µM .

Antimalarial Activity

A series of compounds derived from similar structures have been evaluated for antimalarial properties against Plasmodium falciparum. Notably, two compounds displayed promising inhibitory concentrations (IC50 values of 2.24 and 4.98 µM), indicating that modifications to the piperidine and triazole moieties can enhance biological activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, influencing their activity.
  • Inhibition Pathways : The sulfonamide functionality may enhance interactions with amino acids in active sites of enzymes, leading to inhibition.
  • Structural Modifications : Variations in the substituents on the piperidine and triazole rings can modulate the pharmacological profile.

Case Study 1: Antimicrobial Screening

A study synthesized several derivatives of piperidine-based compounds and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant zones of inhibition against selected bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Case Study 2: Enzyme Inhibition

In another investigation focusing on acetylcholinesterase inhibition, various synthesized compounds were tested for their inhibitory potential. The study highlighted that specific structural features were crucial for achieving high inhibitory activity, providing insights into structure-activity relationships (SAR) .

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